REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11](C(OCC2C=CC=CC=2)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[CH3:1]
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Name
|
ethyl phenylmethyl (3-methyl-4-nitrophenyl)propanedioate
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Quantity
|
35 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the reaction continued overnight
|
Duration
|
8 (± 8) h
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Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
again for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After leaving the reaction mixture under these conditions for the weekend, it
|
Type
|
CUSTOM
|
Details
|
was combined with BATCH 1 reaction mixture (equivalent reaction mixture)
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Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
to give a colourless filtrate
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated to an oily solid (wt=31.9 g)
|
Type
|
ADDITION
|
Details
|
To this mixture was added toluene (200 ml)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered from an insoluble white gum (wt=0.65 g)
|
Type
|
WASH
|
Details
|
eluting with the following ethyl acetate/iso-hexane gradient mixture
|
Type
|
CUSTOM
|
Details
|
collecting 400 ml fractions
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)CC(=O)OCC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |